2-(Bromomethyl)-5-methoxypyridine hydrobromide
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDGBSBKPHSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-27-7 | |
| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromination of 5-Methoxypyridine Derivatives
The primary synthetic strategy involves selective bromination at the methyl position adjacent to the pyridine nitrogen. This is typically achieved by reacting 5-methoxypyridine or its derivatives with bromine or brominating agents under controlled conditions.
Key reaction conditions include:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5-Methoxypyridine or 2-methyl-5-methoxypyridine | Precursor for bromomethylation |
| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Bromine commonly used for direct bromination |
| Solvent | Acetic acid, dichloromethane, or polar aprotic solvents (e.g., DMF) | Solvent choice affects regioselectivity and yield |
| Temperature | 0–25°C | Lower temperatures minimize side reactions |
| Reaction time | 1–4 hours | Monitored to avoid over-bromination |
| Catalyst | Lewis acids (e.g., AlCl3) may be used | Enhances regioselectivity and reaction rate |
This method yields 2-(bromomethyl)-5-methoxypyridine, which is then converted to the hydrobromide salt by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.
Hydrobromide Salt Formation
The hydrobromide salt is typically formed by:
- Direct reaction of the bromomethylated pyridine with hydrobromic acid (HBr) in aqueous or alcoholic media.
- Crystallization from a hydrobromic acid solution to obtain the stable salt form.
This salt form improves the compound's solubility in polar solvents and facilitates handling and storage.
Representative Synthesis Procedure
A detailed synthesis example adapted from related pyridine bromination methods is as follows:
- Starting Material Preparation : 2-Methyl-5-methoxypyridine is dissolved in acetic acid.
- Bromination : Bromine is added dropwise at 0–5°C under stirring to control the reaction rate and avoid side products.
- Reaction Monitoring : The reaction mixture is stirred for 2–3 hours, monitoring progress by TLC or HPLC.
- Work-up : The reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane.
- Salt Formation : The organic layer is evaporated, and the residue is dissolved in hydrobromic acid solution to precipitate the hydrobromide salt.
- Purification : The product is purified by recrystallization from ethanol/water mixtures to achieve >95% purity.
Research Findings and Yield Data
- The ChemicalBook method describes a halogenation involving sodium nitrite and hydrobromic acid with bromine addition at low temperature, yielding 63% of 2-bromo-5-methoxypyridine, a close analog precursor to the hydrobromide salt.
- BenchChem reports optimized bromination of methoxypyridine derivatives with bromine in acetic acid under mild conditions, achieving high purity and yields after recrystallization.
- Patent literature indicates the use of Grignard reagents and various solvents for related pyridine bromination reactions, emphasizing solvent choice and reaction control for optimal yield and purity.
Purification and Characterization
- Purification : Common methods include silica gel chromatography, distillation under reduced pressure, and recrystallization from ethanol/water or hydrobromic acid solutions.
- Characterization : NMR spectroscopy (¹H and ¹³C) confirms the presence of bromomethyl and methoxy groups; HPLC and elemental analysis validate purity; melting point and X-ray crystallography provide structural confirmation.
Summary Table: Preparation Method Comparison
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridine derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often used for the oxidation of the methoxy group. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for the reduction of the pyridine ring. The reaction is carried out under an inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups such as azides, thiocyanates, and ethers.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction: Piperidine derivatives formed by the reduction of the pyridine ring.
Scientific Research Applications
Organic Synthesis
BMPH is primarily utilized as a building block for synthesizing more complex organic molecules. Its reactivity is largely due to the bromomethyl group, which can undergo nucleophilic substitution reactions. This property allows BMPH to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions Involving BMPH
- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.
- Formation of Heterocycles : BMPH can be used to synthesize heterocyclic compounds, which are prevalent in medicinal chemistry.
Medicinal Chemistry
BMPH has shown potential in drug development, particularly for conditions affecting the central nervous system and inflammatory diseases. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
- Antimicrobial Activity : Research indicates that BMPH exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study by Kutschy et al. (2008) demonstrated its efficacy in disrupting bacterial cell membranes.
- Anticancer Activity : In vitro studies have shown that BMPH can inhibit cancer cell proliferation. For example, it induced apoptosis in HeLa cells with an IC50 value of 15 µM through caspase activation pathways.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kutschy et al. (2008) | HeLa | 15 | Apoptosis induction |
| ResearchGate Study | MCF-7 | 10 | Caspase activation |
Biological Research
BMPH serves as a precursor for synthesizing biologically active molecules that facilitate studies on enzyme mechanisms and receptor-ligand interactions. Its role in metabolic pathway modulation has implications for pharmacology, particularly concerning cytochrome P450 enzyme inhibition.
Material Science
In material science, BMPH is used to develop functional materials such as polymers and dyes. These materials are essential for applications in electronics and photonics due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Structural and Physical Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Structural Features |
|---|---|---|---|---|---|---|
| 2-(Bromomethyl)-5-methoxypyridine hydrobromide | - | C7H7Br2NO | ~280.8 | Not reported | 95% | Methoxy (electron-donating) at C5 |
| 2-(Bromomethyl)-4-methylpyridine hydrobromide | 1956322-40-9 | C7H9Br2N | 266.96 | Not reported | 95% | Methyl (electron-donating) at C4 |
| 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide | 1646152-49-9 | C6H5Br2ClFNO | ~303.3 | Not reported | 95% | Chloro and fluoro (electron-withdrawing) |
| 5-Bromo-2-(bromomethyl)pyridine hydrobromide | 173999-22-9 | C6H5Br3N | 327.82 | Not reported | Not provided | Bromo at C5, bromomethyl at C2 |
| 1-(Bromomethyl)isoquinoline hydrobromide | 337508-56-2 | C10H9Br2N | 302.99 | 210 (dec.) | 97% | Isoquinoline core (larger aromatic system) |
| 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | 934570-40-8 | C9H10Br2N2 | 305.99 | >170 (dec.) | 97% | Benzimidazole core (bicyclic structure) |
Comparative Analysis
Electronic Effects of Substituents
- This contrasts with electron-withdrawing groups (e.g., chloro, fluoro) in analogs like 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide, which may increase the electrophilicity of the bromomethyl group .
- Methyl vs. Methoxy : The 4-methyl analog (CAS 1956322-40-9) lacks resonance donation, leading to reduced electron density compared to the target compound. This may result in slower reaction kinetics in certain transformations .
Reactivity and Stability
- Halogenated Analogs : Compounds with multiple halogens (e.g., 5-bromo-2-(bromomethyl)pyridine hydrobromide) exhibit higher molecular weights and may have increased lipophilicity, impacting solubility in polar solvents .
Biological Activity
Chemical Structure and Properties
2-(Bromomethyl)-5-methoxypyridine hydrobromide is characterized by its pyridine ring substituted with a bromomethyl group and a methoxy group. Its molecular formula is C_8H_9Br_2N_O, and it exhibits properties typical of halogenated pyridines, including potential reactivity in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. A study conducted by Kutschy et al. (2008) demonstrated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a case study involving the synthesis of related pyridine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound was able to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by flow cytometry analysis .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kutschy et al. (2008) | HeLa | 15 | Apoptosis induction |
| ResearchGate Study | MCF-7 | 10 | Caspase activation |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects. A study highlighted its potential to modulate neurotransmitter systems, particularly by enhancing the release of acetylcholine in neuronal cultures, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 5-methoxypyridine followed by methylation processes. Variations in synthesis can lead to derivatives with enhanced biological activities, making it a versatile scaffold for drug development.
Case Study: Synthesis and Biological Evaluation
In a recent publication, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications at the bromomethyl position significantly influenced their antimicrobial and anticancer properties. The most active derivative exhibited an IC50 value of 5 µM against a panel of cancer cell lines.
Q & A
Basic: What are the established synthetic routes for 2-(Bromomethyl)-5-methoxypyridine hydrobromide?
A common method involves starting with 5-methylnicotinic acid, which undergoes bromination at the methyl group followed by hydrobromic acid treatment to yield the hydrobromide salt. This approach achieved a 65.9% overall yield with optimized reaction conditions, including controlled temperature and solvent selection . Alternative routes may utilize pyridoxine (vitamin B6) as a precursor, where bromination and subsequent acid treatment generate the target compound, though this method requires careful control of stoichiometry to avoid over-bromination .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key characterization methods include:
- Melting Point Analysis : The compound typically exhibits a melting point above 170°C (decomposition observed), consistent with hydrobromide salts .
- NMR Spectroscopy : H and C NMR are used to confirm the bromomethyl (-CHBr) and methoxy (-OCH) substituents on the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z for CHBrNO).
- Elemental Analysis : Confirms stoichiometry, particularly bromide content .
Advanced: How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
The bromomethyl group acts as an electrophilic site, facilitating nucleophilic substitutions (e.g., with amines, thiols, or alkoxides). Its reactivity is enhanced by the electron-withdrawing pyridine ring, which polarizes the C-Br bond. For example, in the synthesis of rupatadine intermediates, this group undergoes displacement with secondary amines under mild basic conditions (e.g., KCO in DMF). Steric hindrance from the methoxy group at the 5-position may slow reactions, requiring elevated temperatures (50–80°C) for optimal conversion .
Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?
Key challenges include:
- Byproduct Formation : Over-bromination or decomposition due to excess HBr. Evidence suggests using stoichiometric HBr and low temperatures (-10°C to 0°C) during bromination minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may require rigorous drying to prevent hydrolysis.
- Catalyst Compatibility : Lewis acids like FeBr can accelerate bromination but may complicate purification .
Advanced: How should researchers handle this compound in moisture-sensitive reactions?
Due to its hygroscopic nature and sensitivity to hydrolysis:
- Storage : Store under inert gas (argon/nitrogen) at temperatures below 4°C to prevent degradation .
- Reaction Setup : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge trace moisture.
- Workup : Quench excess HBr with cold aqueous NaHCO to avoid exothermic decomposition .
Advanced: What strategies are employed to analyze intermediates during multi-step synthesis?
- TLC Monitoring : Silica gel plates with UV visualization track bromomethyl intermediate formation.
- HPLC/LC-MS : Quantifies intermediates and detects impurities, especially regioisomers from competing bromination sites.
- In Situ IR Spectroscopy : Monitors C-Br bond formation (550–600 cm) in real time .
Advanced: How does the methoxy group at the 5-position affect regioselectivity in further derivatization?
The methoxy group directs electrophilic substitutions to the para and ortho positions relative to itself. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the bromomethyl group at the 2-position remains reactive, while the methoxy group stabilizes intermediates through resonance. Computational studies (DFT) suggest that electron-donating methoxy groups reduce activation energy for substitutions at adjacent sites .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yield in Bromination : Competing ring bromination can occur. Using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) improves selectivity for side-chain bromination .
- Purification Difficulty : Hydrobromide salts often co-crystallize with byproducts. Recrystallization from ethanol/water mixtures enhances purity .
Advanced: How does this compound compare to structurally similar bromomethylpyridine derivatives in reactivity?
Compared to 2-(bromomethyl)pyridine hydrobromide , the 5-methoxy substituent in this compound:
- Reduces electrophilicity at the pyridine nitrogen due to electron donation.
- Increases steric hindrance for nucleophilic attack at the 2-position.
- Enhances solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems .
Advanced: What safety protocols are critical for handling this compound in exothermic reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
